Product packaging for 2-Formylcyclopropane-1-carbonitrile(Cat. No.:CAS No. 1824483-83-1)

2-Formylcyclopropane-1-carbonitrile

Cat. No.: B3380157
CAS No.: 1824483-83-1
M. Wt: 95.1 g/mol
InChI Key: LDFWACKVZPQYOM-UHFFFAOYSA-N
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Description

2-Formylcyclopropane-1-carbonitrile (CAS 1824483-83-1) is a high-value, strained organic compound with the molecular formula C5H5NO and a molecular weight of 95.10 g/mol . As a cyclopropane derivative, it serves as a versatile bifunctional building block in advanced organic synthesis and drug discovery campaigns . The molecule incorporates both a formyl (aldehyde) and a nitrile group on the strained cyclopropane ring, offering multiple vectors for chemical transformation and ring-opening reactions, enabling efficient access to complex molecular architectures . Integrating a fused-cyclopropane motif into lead compounds is a well-established strategy in medicinal chemistry to modulate key properties . The significant ring strain and unique three-dimensional geometry of the cyclopropane ring can enhance a molecule's metabolic stability by reducing its susceptibility to oxidative metabolism by P450 enzymes . Furthermore, this structural motif is known to increase three-dimensionality and reduce molecular planarity, which can lead to improved solubility, lower melting points, and enhanced membrane permeability—a critical factor for developing orally bioavailable drugs . These properties make cyclopropane-containing scaffolds like this compound valuable for probing biological systems and optimizing potency, selectivity, and pharmacokinetic profiles in hit-to-lead and lead optimization programs . This product is intended for research applications and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO B3380157 2-Formylcyclopropane-1-carbonitrile CAS No. 1824483-83-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formylcyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO/c6-2-4-1-5(4)3-7/h3-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFWACKVZPQYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824483-83-1
Record name 2-formylcyclopropane-1-carbonitrile
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Synthetic Methodologies and Preparation Strategies for 2 Formylcyclopropane 1 Carbonitrile and Its Analogs

De Novo Synthesis Approaches

De novo synthesis strategies for 2-formylcyclopropane-1-carbonitrile and its analogs primarily involve the formation of the cyclopropane (B1198618) ring as the key bond-forming step. These methods can be broadly categorized into cyclopropanation reactions of olefins with diazo compounds and intramolecular cyclization reactions.

The reaction of a carbene or carbenoid, typically generated from a diazo compound, with an olefin is a powerful and widely used method for constructing cyclopropane rings. The choice of catalyst is crucial in controlling the stereoselectivity of the reaction.

Transition metal catalysis, particularly with rhodium and iron complexes, has been extensively developed for the cyclopropanation of olefins with diazo compounds. These methods offer high efficiency and control over the reaction's outcome.

Rhodium(II) carboxylates are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds. For instance, the use of dirhodium(II) tetraacetate (Rh₂(OAc)₄) or other chiral rhodium(II) complexes can promote the decomposition of a diazo compound to generate a rhodium-bound carbene intermediate. This intermediate then reacts with an olefin to furnish the cyclopropane product. In the context of synthesizing analogs of this compound, a key strategy involves the use of α-diazoimines, which serve as synthetic equivalents of formyl carbenes. For example, N-sulfonyl-1,2,3-triazoles can act as precursors to rhodium(II) azavinyl carbenes, which then react with olefins to produce cyclopropylimines. These imines can be readily hydrolyzed to the corresponding cyclopropanecarboxaldehydes. nih.gov The use of chiral rhodium(II) catalysts, such as Rh₂(S-NTTL)₄, allows for highly diastereo- and enantioselective cyclopropanations. organic-chemistry.org This methodology has been successfully applied to a broad range of substituted styrenes and other olefins, affording the desired cyclopropane products in good to excellent yields and with high enantioselectivity. nih.govorganic-chemistry.org

Iron-based catalysts have emerged as a more economical and environmentally benign alternative to precious metal catalysts like rhodium. Iron-porphyrin complexes, for example, can catalyze the cyclopropanation of olefins with diazoacetonitrile. While offering good yields and scalability, early examples of this method often resulted in moderate diastereoselectivity and no enantioselectivity. More recent advancements have focused on the in situ generation of diazo compounds from precursors like N-nosylhydrazones, which can then be used in a one-pot iron-catalyzed cyclopropanation reaction. This approach allows for the synthesis of a variety of trans-1,2-disubstituted cyclopropanes under mild conditions. rsc.org Furthermore, computational studies have explored the mechanism of iron heme enzyme-catalyzed cyclopropanations, providing insights that can guide the development of more selective catalysts. nih.gov

Table 1: Metal-Catalyzed Cyclopropanation for the Synthesis of this compound Analogs This table presents a summary of representative metal-catalyzed cyclopropanation reactions for the synthesis of precursors to this compound and its analogs.

CatalystDiazo PrecursorOlefinProduct TypeDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield (%)Reference
Rh₂(S-NTTL)₄N-mesyl-4-phenyl-1,2,3-triazoleStyrene (B11656)Cyclopropylimine>20:197%95% organic-chemistry.org
Rh₂(OAc)₄Ethyl 2-diazo-3-oxobutanoateStyreneSubstituted cyclopropane--85%-
Iron(III) ChlorideN-nosylhydrazonesVarioustrans-1,2-disubstituted cyclopropanes--up to 95% rsc.org
Iron Heme EnzymeDiazirinesBenzyl (B1604629) acrylateSubstituted cyclopropanecis-selective-- nih.gov

Organocatalysis has gained prominence as a powerful tool for asymmetric synthesis, avoiding the use of often toxic and expensive transition metals. In the context of cyclopropanation, chiral secondary amines have been successfully employed to catalyze the reaction between enals and various carbene precursors. researchgate.netnih.govacs.org

One notable approach involves the reaction of α,β-unsaturated aldehydes with benzyl chlorides, which act as bifunctional reagents. nih.gov In the presence of a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether, an iminium ion intermediate is formed from the enal. This intermediate then undergoes a nucleophilic attack, followed by an intramolecular cyclization to afford the formyl cyclopropane derivative. nih.govacs.org This method allows for the synthesis of a variety of substituted cyclopropanes with good yields and moderate to excellent stereoselectivities. researchgate.netnih.gov The reaction often produces a mixture of diastereomers, but the enantioselectivity for the major diastereomer can be very high. researchgate.net Another strategy utilizes stabilized sulfur ylides in the presence of a chiral diamine catalyst for the asymmetric cyclopropanation of cinnamone derivatives, yielding products with good enantioselectivities and excellent diastereoselectivities. researchgate.net

Table 2: Organocatalytic Asymmetric Cyclopropanation for the Synthesis of Formyl Cyclopropane Derivatives This table summarizes key findings in the organocatalytic asymmetric cyclopropanation of enals to produce formyl-substituted cyclopropanes.

OrganocatalystSubstrate 1 (Enal)Substrate 2Product TypeDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield (%)Reference
Diarylprolinol silyl etherCinnamaldehydeBenzyl chlorideFormyl cyclopropaneup to 10:1up to 99%up to 85% nih.gov
Chiral diamineCinnamone derivativeStabilized sulfur ylideKeto cyclopropane>95:567-93%up to 68% researchgate.net
Cinchona alkaloid derivativel-menthyl acrylate-Carboxylic acid derivative--- researchgate.net

Biocatalysis offers a highly sustainable and selective approach to chemical synthesis. Enzymes, either in their wild-type form or engineered, can catalyze reactions with exceptional levels of stereocontrol under mild conditions. For cyclopropanation reactions, repurposed or artificial heme enzymes have shown significant promise. nih.govnih.gov

Engineered myoglobin (B1173299) and cytochrome P450 enzymes have been developed to catalyze the asymmetric cyclopropanation of olefins with diazo compounds. nih.govnih.gov For instance, an engineered myoglobin has been used for the highly diastereo- and enantioselective synthesis of nitrile-substituted cyclopropanes from olefins and ex situ generated diazoacetonitrile. nih.gov This biocatalytic system can achieve up to 99.9% diastereomeric and enantiomeric excess for a broad range of olefin substrates. nih.gov Similarly, engineered cytochrome P450 enzymes have been shown to catalyze the cyclopropanation of styrene with ethyl diazoacetate, with the stereoselectivity being dependent on the specific enzyme variant used. nih.gov A notable advancement in this area is the development of cofactor-independent cyclopropanation enzymes based on promiscuous tautomerases, which can catalyze the enantioselective synthesis of various cyclopropanes from α,β-unsaturated aldehydes and diethyl 2-chloromalonate. nih.gov

Table 3: Biocatalytic Asymmetric Cyclopropanation for the Synthesis of Substituted Cyclopropanes This table highlights the use of biocatalysts in the asymmetric synthesis of cyclopropane derivatives.

BiocatalystSubstrate 1Substrate 2Product TypeDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)TurnoversReference
Engineered MyoglobinVarious olefinsDiazoacetonitrileNitrile-substituted cyclopropaneup to >99:1up to >99%up to 5,600 nih.gov
Engineered Cytochrome P450StyreneEthyl diazoacetateEthyl cyclopropanecarboxylateVaries with enzymeVaries with enzymeup to 452 nih.gov
Engineered TautomeraseCinnamaldehydeDiethyl 2-chloromalonateDiethyl cyclopropanedicarboxylateup to 25:1up to 99:1- nih.gov

Intramolecular cyclization reactions provide a powerful alternative for the synthesis of cyclopropanes, where the three-membered ring is formed by the closure of a linear precursor.

The Michael-Initiated Ring Closure (MIRC) reaction is a versatile and widely used method for the stereoselective synthesis of cyclopropanes. This reaction involves the conjugate addition of a nucleophile (Michael donor) to an electron-deficient alkene (Michael acceptor) that also contains a leaving group at the α- or β-position. The resulting enolate intermediate then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring. rsc.orgrsc.org

For the synthesis of this compound analogs, a suitable substrate would be an α,β-unsaturated aldehyde bearing a leaving group. The addition of a nitrile-stabilized carbanion would initiate the cascade, leading to the desired cyclopropane product. The stereochemical outcome of the MIRC reaction can be controlled by using chiral substrates, chiral nucleophiles, or chiral catalysts. rsc.org Organocatalysts, such as quinine (B1679958) or cinchonine (B1669041) derivatives, have been shown to be highly effective in promoting enantioselective MIRC reactions under mild conditions. rsc.org A recent development in this area is the vinylogous MIRC reaction, which has been applied to the asymmetric synthesis of spiro-cyclopropyl oxindole (B195798) derivatives, demonstrating the broad applicability of this strategy. nih.gov

Table 4: Michael-Initiated Ring Closure (MIRC) Reactions for Cyclopropane Synthesis This table provides an overview of MIRC reactions for the synthesis of functionalized cyclopropanes.

Catalyst/Chirality SourceMichael AcceptorMichael DonorProduct TypeDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Yield (%)Reference
Chiral Phase-Transfer Catalystα,β-Unsaturated ketone with leaving groupMalonate esterSubstituted cyclopropane-HighHigh rsc.org
Organocatalyst (e.g., thiourea)N-Boc isatylidene malonates4-nitroisoxazole derivativesSpiro-cyclopropyl oxindoleup to >20:1up to 99%up to 99% nih.gov
Chiral SubstrateChiral α,β-unsaturated esterGrignard reagentEnantioenriched cyclopropaneHighHighGood rsc.org

Intramolecular Cyclization Reactions

Favorskii Rearrangement and Related Processes

The Favorskii rearrangement is a chemical reaction that converts α-halo ketones and cyclopropanones into carboxylic acid derivatives. wikipedia.org This reaction is catalyzed by a base and can be used to contract rings in cyclic α-halo ketones. wikipedia.orgscienceinfo.com The specific product depends on the base used; hydroxides yield carboxylic acids, while alkoxides or amines produce esters or amides, respectively. wikipedia.org

The reaction mechanism is believed to start with the formation of an enolate on the side of the ketone opposite the halogen atom. This enolate then cyclizes to form a cyclopropanone (B1606653) intermediate, which is subsequently attacked by a nucleophile. wikipedia.org An alternative mechanism, known as the pseudo-Favorskii or quasi-Favorskii rearrangement, can occur when enolate formation is not possible. wikipedia.org In this case, the base adds directly to the ketone, followed by a concerted collapse of the resulting tetrahedral intermediate and migration of the adjacent carbon, displacing the halide. wikipedia.org

A method for synthesizing highly substituted cyclopropanes utilizes a quasi-Favorskii rearrangement of α,α-dichlorocyclobutanols. acs.orgacs.org This process involves the reaction of α,α-dichlorocyclobutanones with organocerium reagents to form tertiary alcohols, which then undergo ring contraction to yield cyclopropanes. acs.orgacs.org The choice of base is crucial for optimizing the yield of the rearrangement, with NaHMDS proving to be effective. acs.org

The Favorskii rearrangement has been applied in the synthesis of complex molecules, including natural products and strained ring systems like cubane. wikipedia.orgscienceinfo.comddugu.ac.in It is a valuable tool for creating branched-chain carboxylic acids and for ring contraction of cyclic ketones. scienceinfo.comddugu.ac.in

Table 1: Examples of Favorskii and Quasi-Favorskii Rearrangements in Cyclopropane Synthesis
Starting MaterialKey Reagents/ConditionsProduct TypeKey FeaturesReference
α-halo ketonesBase (e.g., hydroxide (B78521), alkoxide, amine)Carboxylic acid derivatives (acid, ester, or amide)Classic rearrangement, can involve ring contraction. wikipedia.orgscienceinfo.com
α,α-DichlorocyclobutanolsBase (e.g., LiHMDS, NaHMDS)Highly substituted cyclopropanesQuasi-Favorskii rearrangement, high diastereoselectivity. acs.orgacs.org
2-ChlorocyclohexanoneSodium ethoxideEthyl cyclopentanecarboxylateDemonstrates ring contraction from a six-membered to a five-membered ring. scienceinfo.comadichemistry.com
Electrochemical Cyclopropanation Methods

Electrochemical methods offer an alternative route for the synthesis of cyclopropane derivatives. researchgate.netiaea.org These techniques can be applied to create cyclopropanes through both cathodic and anodic processes. iaea.org One approach involves the electrochemical reduction of 1,3-dihalides. For instance, the copper(I) chloride-catalyzed photochemical reaction of electron-deficient olefins with dichloromethane (B109758) yields 1,3-dichloro compounds, which can then be electrochemically reduced to form cyclopropane derivatives. rsc.org

Another electrochemical strategy is the cyclopropanation of unactivated alkenes. chemistryviews.orgnih.gov This can be achieved using active methylene (B1212753) compounds in an undivided cell with a graphite (B72142) felt anode and a platinum plate cathode. chemistryviews.orgnih.gov The reaction is often mediated by ferrocene (B1249389), which acts as an oxidative mediator to generate radicals from the active methylene compounds. nih.gov This method has a broad substrate scope and can be used for the late-stage functionalization of complex molecules. nih.gov

Electrochemical methods have also been employed for the synthesis of cyclopropanes from 1,3-dialkyl bromides. acs.org This process can be streamlined by using a sacrificial reductant and cost-effective electrode materials, eliminating the need for a divided cell. acs.org Furthermore, electrochemical cycloaddition reactions of alkene radical cations with diazo compounds provide a metal- and catalyst-free route to cyclopropanes. acs.org

Table 2: Overview of Electrochemical Cyclopropanation Methods
Starting MaterialsKey Reagents/ConditionsProduct TypeKey FeaturesReference
Electron-deficient olefins and dichloromethaneCuCl catalyst, photochemical reaction followed by electrochemical reductionCyclopropane derivativesTwo-step process involving photochemical addition and electroreductive dehalogenation. rsc.org
Unactivated alkenes and active methylene compoundsElectrochemical cell, ferrocene mediatorSubstituted cyclopropanesDirect cyclopropanation with broad substrate scope. chemistryviews.orgnih.gov
1,3-Dialkyl bromidesElectrochemical synthesis with sacrificial reductantMono- and 1,1-disubstituted cyclopropanesCan be adapted for continuous flow systems. acs.org
Alkenes and diazo compoundsAnodic oxidationCyclopropane derivativesMetal- and catalyst-free [2+1] cycloaddition. acs.org

Functional Group Interconversions and Modifications of Precursors

The synthesis of this compound can also be approached by modifying precursor molecules that already contain either the nitrile or the formyl group.

Transformations Involving Nitrile Precursors

The nitrile group is a versatile functional group that can be transformed into various other functionalities. researchgate.net In the context of cyclopropane synthesis, nitrile-substituted cyclopropanes are valuable building blocks. nih.gov

One method for preparing nitrile-substituted cyclopropanes involves a base-promoted reaction between 2-arylacetonitriles and α-bromoennitriles. nih.gov This Michael-initiated ring closure proceeds under mild, transition-metal-free conditions. nih.gov The resulting cis- and trans-isomers of the nitrile-substituted cyclopropanes can be obtained with good functional group tolerance. nih.govresearchgate.net

Furthermore, biocatalytic methods can be employed for the enantioselective transformation of nitrile precursors. For example, the biotransformation of 2,2-dimethyl-3-substituted-cyclopropanecarbonitriles using a nitrile hydratase/amidase-containing whole-cell catalyst can produce chiral cyclopropanecarboxylic acids and amides with high enantiomeric excess. nih.gov Another biocatalytic approach utilizes an engineered myoglobin to catalyze the asymmetric cyclopropanation of olefins with diazoacetonitrile, yielding highly stereoselective nitrile-substituted cyclopropanes. rochester.edu

The nitrile group in these cyclopropane derivatives can be further elaborated. For instance, it can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wider range of functionalized cyclopropanes. researchgate.net

Transformations Involving Formyl/Aldehyde Precursors

The formyl group, or aldehyde, is another key functional group in the synthesis of the target molecule. Cyclopropanecarboxaldehyde itself can be prepared through various methods, such as the oxidation of cyclopropylmethanol (B32771) using pyridinium (B92312) chlorochromate (PCC) or the thermal isomerization of 2,3-dihydrofuran (B140613). chemicalbook.comgoogle.com

A notable strategy for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes involves a "temporary stereocentre" approach. rsc.orgrsc.org This three-step sequence begins with an aldol (B89426) reaction between a chiral N-acyl-oxazolidin-2-one and an α,β-unsaturated aldehyde to create a syn-aldol product with high diastereoselectivity. rsc.orgrsc.org The newly formed β-hydroxyl stereocenter then directs a subsequent cyclopropanation reaction. rsc.orgrsc.org Finally, a retro-aldol cleavage removes the chiral auxiliary and reveals the chiral cyclopropane-carboxaldehyde in high enantiomeric excess. rsc.orgrsc.org This method has been successfully applied to the asymmetric synthesis of natural products like cascarillic acid. rsc.org

Another approach to synthesizing cyclopropanes from aldehydes is through the Wittig reaction to form an alkene, followed by a Simmons-Smith cyclopropanation. youtube.com This sequence allows for the conversion of an aromatic aldehyde into a cyclopropane product. youtube.com

Stereoselective Synthesis of Chiral this compound Isomers

Achieving stereocontrol in the synthesis of this compound is crucial for accessing specific isomers with desired biological activities or chemical properties.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereochemistry is established, the auxiliary can be removed. wikipedia.org

In the context of cyclopropane synthesis, chiral auxiliaries have been effectively used to induce asymmetry. For example, a chiral auxiliary can be attached to a substrate, and its steric and electronic properties can direct the approach of reagents in a subsequent cyclopropanation reaction. nih.govacs.org One such strategy involves the use of a catalytically formed chiral auxiliary for the asymmetric cyclopropanation and epoxidation of olefins. nih.gov

A powerful application of chiral auxiliaries is seen in the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, as previously mentioned in section 2.2.2. rsc.orgrsc.orgrsc.org The chiral N-acyl-oxazolidin-2-one acts as an auxiliary, first participating in a diastereoselective aldol reaction and then being cleaved in a retro-aldol step to yield the enantiopure cyclopropane-carboxaldehyde. rsc.orgrsc.org This "temporary stereocentre" approach demonstrates the utility of chiral auxiliaries in creating complex chiral molecules. rsc.orgrsc.org

Asymmetric Catalysis for Enantioselective Production

The creation of single-enantiomer cyclopropane derivatives is crucial for pharmaceutical applications, as different enantiomers can exhibit vastly different biological activities. Asymmetric catalysis offers a powerful tool to achieve this, with organocatalysis and phase-transfer catalysis emerging as prominent strategies.

Organocatalysis, in particular, has seen significant advancements in the enantioselective cyclopropanation of α,β-unsaturated aldehydes. acs.org Chiral secondary amines, such as diarylprolinol silyl ethers, have been successfully employed to activate enals towards nucleophilic attack by stabilized ylides or bromomalonates. chemistryviews.orgprinceton.edu A novel concept termed "directed electrostatic activation" has been proposed, where the catalyst engages in dual activation of both the ylide and the enal substrate, leading to high enantio- and diasteroselectivity. nih.gov This method has proven effective for a range of α,β-unsaturated aldehydes and sulfonium (B1226848) ylides. nih.gov

Another approach involves the use of chiral dihydroindole catalysts, which have demonstrated high efficiency in the construction of enantioenriched cyclopropanes from enals and stabilized ylides. princeton.edu The reaction proceeds via an iminium-mediated pathway, as evidenced by the lack of reactivity with other electron-deficient olefins like unsaturated nitriles. princeton.edu

Phase-transfer catalysis (PTC) represents another key methodology for the asymmetric synthesis of cyclopropanes. nih.govrsc.org Chiral quaternary ammonium (B1175870) salts, often derived from Cinchona alkaloids, are used to facilitate the reaction between a nucleophile (e.g., bromomalonate) and an acceptor (e.g., chalcone) under liquid-liquid or solid-liquid conditions. nih.govacs.org The success of this method often hinges on the specific structure of the catalyst, with factors like the presence of a free hydroxyl group on the cinchona alkaloid being crucial for achieving high enantioselectivity. nih.gov This strategy has been successfully applied to the synthesis of heavily substituted cyclopropane esters with high yields and enantioselectivities up to 96%. nih.gov

Recent developments have also explored the use of chiral-at-metal rhodium(III) complexes for the asymmetric cyclopropanation of α,β-unsaturated 2-acyl imidazoles with vinyl sulfoxonium ylides. acs.org This method provides access to 1,2,3-trisubstituted chiral cyclopropanes with excellent enantiomeric excess values, even at very low catalyst loadings. acs.org

Table 1: Asymmetric Catalytic Methods for Cyclopropane Synthesis

Catalytic System Reactants Product Type Key Features
Diarylprolinol Silyl Ether (Organocatalyst) α,β-Unsaturated Aldehydes + Bromomalonates Substituted Cyclopropanes High diastereoselectivity and enantioselectivity. chemistryviews.org
Dihydroindole Catalyst (Organocatalyst) Enals + Stabilized Ylides Enantioenriched Cyclopropanes Utilizes a "directed electrostatic activation" mechanism. princeton.edunih.gov
Cinchona Alkaloid-Derived Quaternary Ammonium Salt (Phase-Transfer Catalyst) Chalcones + Bromomalonates Trisubstituted Cyclopropanes High yields and enantioselectivities; requires careful optimization of reaction conditions. nih.gov
Chiral-at-Metal Rhodium(III) Complex α,β-Unsaturated 2-Acyl Imidazoles + Vinyl Sulfoxonium Ylides 1,2,3-Trisubstituted Chiral Cyclopropanes Excellent enantioselectivity at low catalyst loadings. acs.org

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into synthetic methodologies is of paramount importance for developing sustainable and environmentally friendly processes. nih.gov Key areas of focus include the use of safer solvents, the reduction of waste, and the avoidance of hazardous reagents.

A significant stride towards greener synthesis is the elimination or replacement of volatile organic solvents. Solvent-free reactions, often conducted through mechanochemistry (grinding), have been shown to be an efficient method for the synthesis of spiro-substituted cyclopropanes. tandfonline.com This approach not only reduces solvent waste but can also lead to milder reaction conditions. tandfonline.com

The use of water as a reaction medium is another cornerstone of green chemistry. For the cyclopropanation of α,β-unsaturated aldehydes with diethyl bromomalonate, O-TMS-diarylprolinol catalysts have been developed that function effectively in water, eliminating the need for a base. organic-chemistry.org The development of catalysts with hydrophobic side chains can further enhance their performance in aqueous environments.

While transition metal catalysis is a powerful tool in organic synthesis, the use of precious or toxic metals raises environmental and economic concerns. Consequently, there is a growing interest in developing transition-metal-free synthetic routes. rsc.orgnih.gov

Base-promoted cyclopropanations involving ylides and electron-deficient olefins, known as Michael-initiated ring closure (MIRC), offer a reliable metal-free alternative. tandfonline.com Organocatalytic methods, as discussed in the previous section, are inherently transition-metal-free and provide a powerful platform for enantioselective cyclopropanation. princeton.edunih.gov Furthermore, novel one-pot, metal-free syntheses of multi-substituted furans have been developed that proceed through a cyclopropanation step, highlighting the versatility of these approaches. nih.gov

Process Optimization and Scale-Up Methodologies

The transition from a laboratory-scale reaction to an industrial process requires careful optimization and the development of scalable technologies. Continuous flow chemistry has emerged as a particularly promising approach for the synthesis of cyclopropanes, offering several advantages over traditional batch processes. uva.nlrsc.orgrsc.org

Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields, selectivity, and safety. researchgate.net For the organocatalyzed enantioselective cyclopropanation of α,β-unsaturated aldehydes, a continuous-flow process using an immobilized diarylprolinol catalyst has been developed. chemistryviews.org This system not only allows for the efficient production of various substituted cyclopropanes with excellent stereoselectivity but also enables the catalyst to be recycled and reused over extended periods. chemistryviews.orgacs.org The reduction in byproducts compared to batch processes is another significant advantage. chemistryviews.org

Electrochemical methods integrated into continuous-flow setups also present a scalable and sustainable route to cyclopropanes. uva.nl A nickel-catalyzed electrochemical cyclopropanation of alkenes has been reported to operate under ambient conditions, tolerate air and moisture, and be scalable to multi-gram quantities. uva.nl This method demonstrates broad substrate scope and high functional group tolerance. uva.nl

The ability to perform multi-gram preparations is a key indicator of a method's scalability. Phase-transfer catalyzed cyclopropanation reactions have demonstrated this capability, allowing for the synthesis of significant quantities of desired products. nih.gov

Table 2: Process Optimization and Scale-Up Strategies

Methodology Key Advantages Example Application
Continuous Flow Chemistry Precise reaction control, improved safety, enhanced yield and selectivity, catalyst recycling. chemistryviews.orgresearchgate.net Enantioselective cyclopropanation using an immobilized organocatalyst. chemistryviews.orgacs.org
Electrochemical Flow Synthesis Mild reaction conditions, scalability, high functional group tolerance. uva.nl Nickel-catalyzed cyclopropanation of alkenes. uva.nl
Multi-gram Scale Batch Reactions Demonstrated scalability for specific methods. Phase-transfer catalyzed synthesis of heavily substituted cyclopropane esters. nih.gov

Reactivity and Chemical Transformations of 2 Formylcyclopropane 1 Carbonitrile

Reactions Involving the Formyl (Aldehyde) Group

The formyl group (-CHO) is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. This polarity is the primary driver for the reactivity of the aldehyde group.

The most fundamental reaction of the aldehyde group is nucleophilic addition to the electrophilic carbonyl carbon. masterorganicchemistry.com This reaction proceeds via a tetrahedral intermediate and can be catalyzed by either acid or base. masterorganicchemistry.com The addition of a nucleophile changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com

A wide array of nucleophiles can participate in this reaction. For instance, organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the aldehyde to form, after an aqueous workup, a secondary alcohol. The reaction with cyanide ion (CN⁻) yields a cyanohydrin.

Table 1: Examples of Nucleophilic Addition to Aldehydes

Nucleophile Reagent Example Product Type
Hydride Ion Sodium Borohydride (B1222165) (NaBH₄) Primary Alcohol
Organometallic Grignard Reagents (RMgX) Secondary Alcohol
Cyanide Ion Hydrogen Cyanide (HCN) Cyanohydrin
Water H₂O Hydrate (Gem-diol)
Alcohol ROH Hemiacetal / Acetal

The rate and equilibrium of these additions can be influenced by steric hindrance from the adjacent cyclopropane (B1198618) ring and the electronic effect of the nitrile group. Nucleophilic addition can be either reversible or irreversible, depending on the basicity of the incoming nucleophile compared to the resulting alkoxide. masterorganicchemistry.com

The aldehyde group in 2-formylcyclopropane-1-carbonitrile is susceptible to both oxidation and reduction.

Oxidation: Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Benedict's solution. The oxidation would yield 2-cyanocyclopropane-1-carboxylic acid.

Reduction: The formyl group can be reduced to a primary alcohol (hydroxymethyl group). This is commonly achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this purpose. The product of this reaction would be (1-cyano-cyclopropyl)methanol. It is important to select the reducing agent carefully, as LiAlH₄ can also reduce the nitrile group. chemistrysteps.compressbooks.pub A milder reagent like DIBAL-H could potentially reduce the nitrile to an aldehyde, but it also reduces aldehydes to alcohols. pressbooks.pub

Aldehydes undergo condensation reactions with various nucleophiles. One of the most significant is the reaction with primary amines to form imines, also known as Schiff bases. This reaction involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.com

Aldol (B89426) condensation is another characteristic reaction of aldehydes that possess an alpha-hydrogen. youtube.com In the case of this compound, the hydrogen atom on the same carbon as the formyl group (the formyl proton) is not acidic. However, the hydrogens on the cyclopropane ring are alpha to the carbonyl and could potentially be deprotonated under strong basic conditions to form an enolate, which could then act as a nucleophile. This enolate could react with another molecule of the aldehyde in an aldol-type reaction. youtube.com

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) features a carbon-nitrogen triple bond. Similar to a carbonyl group, this bond is polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org

The electrophilic carbon of the nitrile group can be attacked by strong nucleophiles. libretexts.org For example, Grignard reagents react with nitriles to form an imine anion intermediate. chemistrysteps.comlibretexts.org Subsequent hydrolysis of this intermediate yields a ketone. chemistrysteps.comlibretexts.org This provides a synthetic route to convert the nitrile functionality into a keto group.

Reduction of the nitrile group can also be viewed as a nucleophilic addition of a hydride ion. Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce nitriles to primary amines. pressbooks.publibretexts.orglibretexts.org This reaction proceeds via the addition of two hydride equivalents. libretexts.org The resulting product from the reduction of this compound would be 2-(aminomethyl)cyclopropane-1-carbaldehyde, assuming the aldehyde group is protected or a selective reducing agent is used. If not, both groups would be reduced.

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. ebsco.comlibretexts.org This reaction is one of the most common transformations of the nitrile group and proceeds through an amide intermediate. chemistrysteps.comorganicchemistrytutor.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid solution (e.g., H₂SO₄ or HCl) first protonates the nitrogen atom, which increases the electrophilicity of the carbon. organicchemistrytutor.comlumenlearning.com Water then acts as a nucleophile, attacking the carbon. After a series of proton transfers, an amide is formed. Further hydrolysis of the amide under the reaction conditions leads to the corresponding carboxylic acid and an ammonium (B1175870) salt. pressbooks.publibretexts.org

Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the nitrile carbon. organicchemistrytutor.com The initial product is an imidic acid, which tautomerizes to an amide. chemistrysteps.com Continued heating in the basic solution hydrolyzes the amide to a carboxylate salt. Ammonia (B1221849) gas is also evolved. libretexts.org To obtain the free carboxylic acid, the solution must be acidified in a separate step. libretexts.org

Under milder conditions, it is sometimes possible to stop the hydrolysis at the amide stage. organicchemistrytutor.com

Table 2: General Hydrolysis Reactions of Nitriles

Conditions Intermediate Final Product (after workup)
Acidic (e.g., H₂O, H⁺, heat) Amide Carboxylic Acid

Reductions to Amines

The formyl and nitrile groups of this compound can be selectively or simultaneously reduced to afford the corresponding amines. These transformations provide valuable synthetic routes to functionalized cyclopropylamines, which are important building blocks in medicinal chemistry.

One of the most common methods for the reduction of both aldehydes and nitriles is the use of strong hydride reagents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgucalgary.cachemistrysteps.com Treatment of this compound with LiAlH₄ would be expected to reduce the formyl group to a primary alcohol and the nitrile group to a primary amine, yielding (2-(aminomethyl)cyclopropyl)methanol. The reaction typically proceeds in an etheral solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to quench the reaction and protonate the resulting alkoxide and amino intermediates. libretexts.orgchemistrysteps.com

Reductive amination offers a versatile method for converting the formyl group into a primary, secondary, or tertiary amine. wikipedia.orgyoutube.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.com This one-pot reaction typically involves the initial formation of an imine by reacting the aldehyde with an amine, followed by in-situ reduction. wikipedia.orgmasterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are milder than LiAlH₄ and selectively reduce the protonated imine in the presence of the unreacted aldehyde. wikipedia.orgmasterorganicchemistry.com Catalytic hydrogenation can also be employed for reductive amination. wikipedia.orgchemrxiv.org

The choice of the amine reactant determines the nature of the resulting amine product. For instance, reaction with ammonia would yield a primary amine, while a primary amine as the reactant would lead to a secondary amine, and a secondary amine would result in a tertiary amine. youtube.commasterorganicchemistry.com This method allows for the introduction of a wide variety of substituents on the nitrogen atom.

Reaction Type Reagents and Conditions Expected Product
Full Reduction1. LiAlH₄, Et₂O or THF2. H₂O workup(2-(Aminomethyl)cyclopropyl)methanol
Reductive AminationR¹R²NH, NaBH₃CN or NaBH(OAc)₃, or H₂/Catalyst(2-((R¹R²N)methyl)cyclopropyl)carbonitrile

Reactions Involving the Cyclopropane Ring

The significant ring strain of the cyclopropane ring in this compound, further activated by the adjacent electron-withdrawing formyl and cyano groups, makes it susceptible to a variety of ring-opening and rearrangement reactions. These transformations often lead to the formation of more stable five-membered rings or functionalized acyclic products.

Ring-Opening Reactions

The polarized nature of the C-C bonds in the cyclopropane ring, induced by the donor-acceptor character of the substituents, facilitates nucleophilic or electrophilic attack, leading to ring cleavage.

Lewis acids are effective catalysts for the ring-opening of donor-acceptor cyclopropanes. uni-regensburg.denih.govnih.govnih.govcapes.gov.br They activate the cyclopropane by coordinating to one of the electron-withdrawing groups, typically the carbonyl oxygen of the formyl group. This coordination enhances the electrophilicity of the cyclopropane ring, making it more susceptible to nucleophilic attack. A variety of Lewis acids, such as scandium triflate (Sc(OTf)₃) and tin(IV) chloride (SnCl₄), have been employed for this purpose. researchgate.netrsc.org The ring-opening can proceed via an Sₙ1- or Sₙ2-type mechanism, depending on the substrate and reaction conditions. uni-regensburg.de The attack of a nucleophile leads to the formation of a functionalized acyclic product. For instance, the reaction with amine nucleophiles in the presence of a Lewis acid catalyst can lead to the formation of γ-amino acid derivatives. nih.gov

Organocatalysis has also emerged as a powerful tool for the ring-opening of activated cyclopropanes. rsc.orgorganic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net Chiral secondary amines, for example, can react with the formyl group to form an enamine, which can then trigger a ring-opening process. rsc.org Alternatively, Brønsted acids can protonate the carbonyl group, facilitating the ring-opening. rsc.org These organocatalytic methods often provide high levels of stereocontrol, leading to the synthesis of enantioenriched products. rsc.orgorganic-chemistry.org

Catalyst Type Catalyst Example General Outcome
Lewis AcidSc(OTf)₃, SnCl₄, B(C₆F₅)₃ nih.govRing-opening with nucleophiles to form acyclic products.
OrganocatalystChiral secondary amines, Brønsted acidsStereoselective ring-opening to form functionalized products.

While specific examples of enzyme-catalyzed ring-opening of this compound are not extensively documented, the principles of enzymatic catalysis can be applied to such systems. Enzymes, particularly hydrolases and lyases, could potentially catalyze the ring-opening of activated cyclopropanes. The enzymatic environment can provide precise control over the reaction, leading to high chemo-, regio-, and stereoselectivity. For instance, an enzyme could facilitate the nucleophilic attack of water or another biological nucleophile onto the cyclopropane ring, leading to a specific ring-opened product. The active site of the enzyme would bind the substrate in a specific orientation, predisposing it to a particular reaction pathway. While research in this area is still emerging for this specific class of compounds, the broader field of biocatalysis suggests the potential for developing enzymatic methods for the transformation of functionalized cyclopropanes. acs.org

Cycloaddition Reactions (e.g., [2+1] Annulations)

Donor-acceptor cyclopropanes are well-established as three-carbon (C3) synthons in a variety of cycloaddition reactions. nih.govacs.orgnih.govresearchgate.net These reactions typically proceed through a formal [3+n] cycloaddition pathway, where the cyclopropane acts as a 1,3-dipole equivalent after ring opening. The reaction of this compound with various 2π-electron partners, such as alkenes, alkynes, and imines, can lead to the formation of five-membered rings. acs.orgnih.gov These cycloadditions are often catalyzed by Lewis acids, which facilitate the ring-opening of the cyclopropane to generate the reactive zwitterionic intermediate. nih.gov

While [3+2] cycloadditions are common, other modes of cycloaddition are also possible. Although less common for this specific substitution pattern, [2+1] annulations could potentially occur, where the cyclopropane itself acts as the one-carbon component, although this is more characteristic of carbenoid chemistry. More likely, the term [2+1] in the context of this molecule's reactivity might refer to the reaction of an external two-atom component with one of the functional groups, followed by a cyclization involving the ring. However, the predominant cycloaddition pathway for donor-acceptor cyclopropanes involves the entire three-carbon ring.

Rearrangement Reactions (e.g., Cloke-Wilson Rearrangement)

The Cloke-Wilson rearrangement is a characteristic reaction of cyclopropanes bearing a carbonyl group, such as this compound. rsc.orgorganicreactions.orgnih.govnih.govresearchgate.net This rearrangement involves the thermal or catalyzed conversion of the cyclopropyl (B3062369) carbonyl compound into a 2,3-dihydrofuran (B140613) derivative. organicreactions.orgnih.gov The driving force for this reaction is the release of ring strain from the three-membered ring to form the more stable five-membered dihydrofuran ring. organicreactions.org

The rearrangement can be promoted by heat or by the use of catalysts such as Brønsted acids, Lewis acids, or even organocatalysts. organicreactions.orgnih.gov The mechanism generally involves the initial activation of the carbonyl group, followed by cleavage of the adjacent C-C bond of the cyclopropane ring to form a zwitterionic or diradical intermediate, which then cyclizes to the dihydrofuran product. nih.gov For this compound, this rearrangement would lead to the formation of a 2-cyano-2,3-dihydrofuran. The specific conditions and catalyst used can influence the reaction's efficiency and selectivity. organic-chemistry.orgnih.govresearchgate.net

Transition Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed Arylation)

Detailed research findings and data on the palladium-catalyzed arylation of this compound are not available in the reviewed sources.

Radical Reactions and Photochemical Transformations

Specific studies detailing the radical reactions or photochemical transformations of this compound could not be identified.

Advanced Spectroscopic and Analytical Characterization for 2 Formylcyclopropane 1 Carbonitrile Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-formylcyclopropane-1-carbonitrile, particularly for assigning its stereochemistry. The rigid nature of the cyclopropane (B1198618) ring results in distinct chemical shifts and coupling constants for the cis and trans diastereomers.

Detailed analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra allows for the complete assignment of all proton and carbon signals. researchgate.net The protons on the cyclopropane ring typically appear in the upfield region of the ¹H NMR spectrum, a characteristic feature attributed to the ring current effect of the cyclopropane moiety. nih.govdocbrown.info The chemical shifts of the cyclopropyl (B3062369) protons are highly sensitive to the relative orientation of the electron-withdrawing nitrile and formyl substituents. dtic.milacs.org

Stereochemical assignment is primarily achieved through the analysis of proton-proton coupling constants (³JHH). Generally, the trans coupling constant across the cyclopropane ring is smaller than the cis coupling constant. Furthermore, Nuclear Overhauser Effect (NOE) correlations can provide definitive proof of stereochemistry by identifying protons that are close in space. For instance, an NOE between the formyl proton and a cyclopropyl proton would indicate a cis relationship. Theoretical calculations using ab initio methodologies can also be employed to predict NMR spectra for different isomers, aiding in the assignment of the correct configuration. acs.orgmdpi.com

Interactive Table 1: Typical NMR Data for this compound Isomers

IsomerProton¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Coupling Constants (J, Hz)
trans-CHO~9.5~195³J(CH,CH-CN) ≈ 4-6
H attached to C-CN~2.5-2.8~15-20 (C-CN)³J(CH-CN,CH-CHO) ≈ 4-6
H attached to C-CHO~2.2-2.5~30-35 (C-CHO)²J(geminal) ≈ 4-7
-CH₂-~1.5-1.9~10-15 (CH₂)³J(cis) ≈ 8-10
-C≡N-~118-120
cis-CHO~9.4~193³J(CH,CH-CN) ≈ 8-10
H attached to C-CN~2.8-3.1~18-23 (C-CN)³J(CH-CN,CH-CHO) ≈ 8-10
H attached to C-CHO~2.6-2.9~33-38 (C-CHO)²J(geminal) ≈ 4-7
-CH₂-~1.6-2.0~12-17 (CH₂)³J(trans) ≈ 5-7
-C≡N-~117-119

Note: The values presented are approximate and can vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Product Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound and its derivatives. By providing a highly accurate mass measurement, HRMS can definitively verify the molecular formula, C₅H₅NO. nih.gov This technique is routinely used to characterize products from synthetic reactions. nih.gov

Tandem Mass Spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of a selected precursor ion. The fragmentation pattern is a unique fingerprint of the molecule, revealing the connectivity of its atoms. For this compound, characteristic fragmentation pathways would include the loss of small neutral molecules such as CO, HCN, or C₂H₂O, helping to elucidate the core cyclopropane structure and the presence of the formyl and nitrile groups. The elucidation of these fragmentation pathways aids in distinguishing it from other isomers. nih.gov

Interactive Table 2: Predicted HRMS Data for this compound (C₅H₅NO)

AdductFormulaCalculated m/z
[M+H]⁺C₅H₆NO⁺96.04440
[M+Na]⁺C₅H₅NNaO⁺118.02634
[M+K]⁺C₅H₅KNO⁺134.00028
[M+NH₄]⁺C₅H₉N₂O⁺113.07094
[M-H]⁻C₅H₄NO⁻94.02984

Note: These values are predicted based on the molecular formula. Experimental values are typically within a few ppm of the calculated mass. uni.lu

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational modes. photothermal.comkurouskilab.com For this compound, these methods provide clear evidence for the presence of the nitrile and formyl groups.

The IR spectrum will show a strong, sharp absorption band for the nitrile (C≡N) stretch, typically appearing in the range of 2240-2260 cm⁻¹. iitm.ac.in The carbonyl (C=O) stretch of the aldehyde will produce a very strong absorption band around 1700-1725 cm⁻¹. iitm.ac.in The C-H stretch of the aldehyde is also characteristic, appearing as a pair of weak bands at approximately 2820 cm⁻¹ and 2720 cm⁻¹. iitm.ac.in Vibrations associated with the cyclopropane ring C-H and C-C bonds are also observable. ibm.com

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. photothermal.com Therefore, the C≡N and C-C bonds of the cyclopropane ring often yield strong Raman signals. The complementarity arises because some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. kurouskilab.com

Interactive Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)Intensity
Nitrile (-C≡N)C≡N Stretch2240 - 22602240 - 2260Medium (IR), Strong (Raman)
Aldehyde (-CHO)C=O Stretch1700 - 17251700 - 1725Strong (IR), Medium (Raman)
Aldehyde (-CHO)C-H Stretch2810 - 2830 & 2710 - 27302810 - 2830 & 2710 - 2730Weak (IR & Raman)
CyclopropaneRing C-C Stretch~1020~1020Medium (IR & Raman)
CyclopropaneC-H Stretch~3000 - 3100~3000 - 3100Medium (IR & Raman)

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and solid-state conformation. nih.gov Since this compound is likely a liquid or low-melting solid at room temperature, obtaining single crystals suitable for X-ray diffraction can be challenging. Therefore, this technique is more commonly applied to its solid derivatives.

By converting the aldehyde or nitrile into another functional group (e.g., an oxime, hydrazone, or carboxylic acid), stable, crystalline derivatives can be prepared. The resulting crystal structure would unambiguously confirm the connectivity and, crucially, the relative stereochemistry (cis or trans) of the substituents on the cyclopropane ring. mdpi.com This data serves as an absolute benchmark for validating stereochemical assignments made by other techniques like NMR. Analysis of crystal structures of related cyclopropane derivatives reveals typical C-C bond lengths of around 1.50 Å within the strained ring. researchgate.netrsc.org

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Assignment

For chiral molecules like this compound, chiroptical spectroscopy is the primary method for determining the absolute configuration (R or S at each stereocenter). cas.czwiley.compageplace.de These techniques measure the differential absorption of left and right circularly polarized light. encyclopedia.pub

Electronic Circular Dichroism (ECD) measures this differential absorption in the UV-Visible range, corresponding to electronic transitions. nih.gov The carbonyl group (n→π* transition) and the nitrile group serve as chromophores. nih.gov The sign and intensity of the observed Cotton effects in the ECD spectrum are highly dependent on the molecule's three-dimensional structure. psu.edu The absolute configuration is typically assigned by comparing the experimental ECD spectrum with a theoretically calculated spectrum, often generated using time-dependent density functional theory (TDDFT). nih.govrsc.org A good match between the experimental and calculated spectra for a specific enantiomer allows for an unambiguous assignment of its absolute configuration. nih.gov

Theoretical and Computational Investigations of 2 Formylcyclopropane 1 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity. arxiv.org These calculations solve the Schrödinger equation for a given molecular system, providing insights into electron distribution, orbital energies, and molecular properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-electron systems. nih.gov It has proven to be a valuable tool for studying the mechanisms of chemical reactions. mdpi.comsemanticscholar.org For a molecule like 2-Formylcyclopropane-1-carbonitrile, DFT can be employed to explore various potential reaction pathways, such as nucleophilic addition to the carbonyl group or reactions involving the nitrile functionality.

DFT calculations can identify and characterize the geometries of reactants, transition states, and products along a reaction coordinate. osti.gov The energy differences between these species allow for the determination of activation barriers and reaction energies, providing a quantitative understanding of the reaction's feasibility and kinetics. pku.edu.cn For instance, a DFT study could elucidate the mechanism of a tandem radical cyclization involving a derivative of a carbonitrile, as has been demonstrated for similar complex molecules. researchgate.net

Illustrative Example of DFT Calculated Activation Energies for a Hypothetical Reaction of this compound:

Reaction PathwayTransition StateActivation Energy (kcal/mol)
Nucleophilic addition of HCNTS115.2
Cycloaddition with a dieneTS225.8
Radical-mediated cyclizationTS312.5

Note: The data in this table is hypothetical and for illustrative purposes only.

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These highly accurate methods, such as coupled-cluster theory, can be used to predict various spectroscopic parameters. winterschool.cc For this compound, ab initio calculations could predict its rotational constants, vibrational frequencies (infrared and Raman spectra), and NMR chemical shifts. Such theoretical predictions can be invaluable in analyzing and assigning experimental spectra. rsc.org

Conformational Analysis and Energy Minima Determination

Molecules can exist in different spatial arrangements of their atoms, known as conformations. Conformational analysis is the study of the energies of these different conformations to identify the most stable forms, or conformers. drugdesign.orgtaltech.ee For this compound, with its flexible formyl group, conformational analysis can reveal the preferred orientation of this group relative to the cyclopropane (B1198618) ring.

By systematically rotating the rotatable bonds and calculating the energy at each step, a potential energy surface can be generated. researchgate.net The minima on this surface correspond to stable conformers. libretexts.org This analysis helps in understanding the molecule's shape and how its conformation might influence its reactivity and interactions with other molecules. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into how the surrounding solvent molecules affect its conformation and dynamics. rug.nl The explicit inclusion of solvent molecules in the simulation allows for the study of specific intermolecular interactions, such as hydrogen bonding between the formyl group and a protic solvent. nih.govchemrxiv.org

These simulations can reveal how the solvent influences the conformational equilibrium and the energy barriers for conformational changes, providing a more realistic picture of the molecule's behavior in solution.

Prediction of Spectroscopic Signatures and Data Interpretation

Computational methods are instrumental in predicting spectroscopic signatures, which can aid in the identification and characterization of molecules. By calculating properties like vibrational frequencies, electronic excitation energies, and nuclear magnetic shielding constants, theoretical spectra (IR, UV-Vis, NMR) can be generated.

These predicted spectra can be compared with experimental data to confirm the structure of this compound or to interpret complex experimental spectra. For example, calculated NMR chemical shifts can help in assigning the signals in an experimental ¹H or ¹³C NMR spectrum to specific atoms in the molecule. copernicus.org

Computational Design of Novel Derivatives and Reaction Pathways

The insights gained from theoretical and computational investigations can be used to design novel derivatives of this compound with desired properties. For instance, by computationally screening different substituents on the cyclopropane ring or the formyl group, it is possible to predict how these modifications would affect the molecule's electronic properties, reactivity, or biological activity.

Furthermore, computational methods can be used to explore and propose novel reaction pathways that might lead to new and interesting products. By understanding the factors that control the regio- and stereoselectivity of reactions involving this compound, chemists can design more efficient and selective synthetic routes.

Applications of 2 Formylcyclopropane 1 Carbonitrile As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The inherent ring strain and the presence of reactive functional groups make 2-formylcyclopropane-1-carbonitrile an attractive starting material for the construction of intricate molecular architectures. Its utility spans the synthesis of both heterocyclic compounds and complex natural products.

The reactivity of the formyl and cyano groups, often in concert with the strained cyclopropane (B1198618) ring, provides a powerful platform for the synthesis of a variety of heterocyclic systems. The cyclopropane ring can undergo ring-opening reactions, driven by the release of ring strain, to generate larger, more stable heterocyclic frameworks. For instance, reactions involving nucleophilic attack on the formyl carbon, followed by intramolecular cyclization involving the nitrile group or an atom of the cyclopropane ring, can lead to the formation of substituted pyridines, pyrimidines, and other nitrogen-containing heterocycles.

Furthermore, the formyl group can be readily converted into other functionalities, such as imines or oximes, which can then participate in cycloaddition or rearrangement reactions to afford complex heterocyclic structures. The strategic placement of substituents on the cyclopropane ring can also direct the regioselectivity of these transformations, enabling the synthesis of specific isomers of the desired heterocyclic products. The construction of heterocyclic compounds from activated cyclopropane derivatives offers an alternative strategy for preparing molecules with potential structural or biological interest. researchgate.net Several recently developed methods provide access to densely functionalized heterocycles. researchgate.net

The cyclopropane motif is a recurring structural feature in a wide array of natural products, including terpenes, alkaloids, and fatty acid metabolites. marquette.edursc.orgrsc.org this compound serves as a valuable intermediate in the total synthesis of such compounds. marquette.edu The formyl and cyano groups provide handles for the introduction of additional functionality and the elaboration of the carbon skeleton.

The synthesis of natural products containing a cyclopropane ring has been a significant area of research. marquette.edu The rigidity of the three-membered ring makes it an appealing structural unit for creating molecules with a defined orientation of functional groups. marquette.edu Recent advancements in the formation of cyclopropane rings have had a major impact on the synthesis of these natural products. marquette.edu The cyclopropane ring within the natural product structure is often crucial for its biological activity. rsc.org Nature has evolved diverse strategies to create this structural motif. rsc.org

One notable application is in the synthesis of cyclopropane-containing amino acids, which are non-proteinogenic amino acids with unique conformational constraints. These amino acids are of interest for their potential to modulate the structure and function of peptides and proteins. The formyl group of this compound can be reductively aminated to introduce the amino functionality, while the nitrile group can be hydrolyzed to the corresponding carboxylic acid, completing the synthesis of the amino acid.

Scaffold for Pharmacophore Development (Structural Design Focus)

A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. researchgate.netdovepress.com The rigid and well-defined three-dimensional structure of the cyclopropane ring in this compound makes it an excellent scaffold for the design of novel pharmacophores. nih.gov By strategically modifying the formyl and cyano groups, and by introducing substituents on the cyclopropane ring, chemists can create a library of compounds with diverse spatial arrangements of functional groups.

This approach allows for the exploration of the chemical space around a particular biological target and the identification of new lead compounds for drug discovery. nih.gov The inherent scaffold-hopping ability of pharmacophores often leads to the discovery of structurally diverse compounds in virtual screening. nih.gov The cyclopropane core serves to orient the pharmacophoric features in a precise manner, which can lead to high-affinity and selective binding to the target protein.

The concept of using a rigid scaffold to control the conformation of flexible side chains is a powerful strategy in modern medicinal chemistry. This compound provides a readily accessible and synthetically versatile platform for implementing this strategy.

FeatureDescriptionReference
Scaffold Rigidity The cyclopropane ring provides a rigid framework, restricting the conformational flexibility of the molecule. marquette.edu
Functional Group Handles The formyl and cyano groups allow for the attachment of various pharmacophoric elements. cymitquimica.comlifechemicals.com
Stereochemical Control The stereochemistry of the cyclopropane ring can be controlled, leading to the synthesis of specific enantiomers or diastereomers. researchgate.net
Scaffold Hopping The abstract nature of pharmacophore models allows for the identification of structurally distinct hits. nih.gov

Applications in Material Science Precursors

The unique chemical properties of this compound also lend themselves to applications in material science. The high reactivity of the cyclopropane ring, particularly its propensity to undergo ring-opening polymerization, makes it a potential monomer for the synthesis of novel polymers. The resulting polymers would possess a unique microstructure, with repeating cyclopropyl (B3062369) units or their ring-opened derivatives incorporated into the polymer backbone.

These polymers could exhibit interesting physical and chemical properties, such as enhanced thermal stability, altered solubility, or specific optical or electronic characteristics. The formyl and cyano groups can also be utilized to crosslink the polymer chains or to introduce specific functionalities for applications in areas such as adhesives, coatings, or advanced composites. The development of new synthetic pathways to create multifunctional polymers is a key area of research. klinger-lab.de

Design and Synthesis of Novel Catalysts and Ligands Incorporating the this compound Motif

The stereochemically defined structure of this compound makes it an attractive building block for the design of chiral ligands for asymmetric catalysis. By converting the formyl and cyano groups into coordinating moieties, such as phosphines, amines, or oxazolines, it is possible to create a new class of chiral ligands.

The rigid cyclopropane backbone would serve to position the coordinating atoms in a well-defined spatial arrangement, creating a chiral environment around the metal center. This can lead to high levels of enantioselectivity in a variety of catalytic transformations. The modular nature of this approach allows for the facile synthesis of a library of ligands with varying steric and electronic properties, enabling the fine-tuning of the catalyst performance for a specific reaction. The design of chiral ligands is a crucial aspect of asymmetric catalysis. researchgate.net

Biological Relevance and Molecular Interactions of 2 Formylcyclopropane 1 Carbonitrile in Vitro/mechanistic Focus

Enzyme Inhibition Studies (Biochemical Mechanisms of Action in Vitro)

The primary biological significance of 2-Formylcyclopropane-1-carbonitrile lies in its utility as a building block for enzyme inhibitors. The unique strained ring structure of the cyclopropane (B1198618) moiety, combined with the electrophilic nature of the formyl group and the electron-withdrawing nitrile group, provides a reactive scaffold for designing molecules that can interact with and modulate the activity of enzymes.

Cyclopropane-containing compounds are known to act as mechanism-based enzyme inactivators. This type of inhibition occurs when the enzyme processes the inhibitor, leading to the formation of a reactive intermediate that covalently binds to the enzyme, thereby irreversibly inactivating it. The high ring strain of the cyclopropane ring makes it susceptible to nucleophilic attack, which can lead to ring-opening.

In the context of inhibitors derived from this compound, it is hypothesized that the enzyme's active site residues could initiate a nucleophilic attack on the cyclopropane ring. This would result in the formation of a covalent adduct between the inhibitor and the enzyme, effectively blocking the enzyme's catalytic activity. This mechanism is particularly relevant for enzymes that utilize nucleophilic catalysis, such as certain proteases and phosphatases.

While specific SAR studies for this compound itself are not available, research on related cyclopropane-containing inhibitors provides insights into how structural modifications can modulate molecular interactions. For instance, in a series of cyclopropane-based inhibitors of coronavirus 3C-like proteases, the introduction of different substituents on the cyclopropane ring significantly influenced their potency. Replacement of a methylene (B1212753) group with a gem-difluoro group, for example, was found to enhance the inhibitory activity. nih.gov

A patent for protein tyrosine phosphatase inhibitors describes the use of this compound in the synthesis of a class of inhibitors for PTPN1 and PTPN2. google.com This suggests that the cyclopropane-nitrile-formyl core is a key pharmacophore, and modifications to the rest of the molecule would be crucial for achieving selectivity and high affinity for the target enzymes. The development of these inhibitors likely involved extensive SAR studies to optimize their interaction with the active site of the phosphatases.

Compound/Analog Class Structural Modification Impact on Activity Target Enzyme(s)
Cyclopropane-derived dipeptidyl inhibitorsgem-difluoro substitution on cyclopropane ringIncreased potencySARS-CoV-2, SARS-CoV-1, MERS-CoV 3CL proteases nih.gov
PTPN1/PTPN2 InhibitorsIncorporation of this compound coreEnables inhibition of target phosphatasesProtein Tyrosine Phosphatase Non-Receptor Type 1 & 2 (PTPN1/PTPN2) google.com

Receptor Binding Studies at a Molecular Level

Direct receptor binding studies for this compound have not been reported. The focus of research has been on its role in the synthesis of enzyme inhibitors rather than as a ligand for receptors. The derivatives of this compound that inhibit PTPN1 and PTPN2 are designed to bind to the active site of these enzymes, which are intracellular, rather than to cell surface receptors.

Biochemical Investigations of Molecular Targets (In Vitro)

The most clearly identified molecular targets for compounds derived from this compound are the protein tyrosine phosphatases PTPN1 and PTPN2. google.com PTPs are a family of enzymes that play crucial roles in cellular signaling pathways by removing phosphate (B84403) groups from tyrosine residues of proteins. Dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders.

The inhibitors synthesized using this compound are designed to interact with the catalytic domain of these phosphatases. The general mechanism of PTP catalysis involves a cysteine residue in the active site that acts as a nucleophile. It is plausible that the cyclopropane ring of the inhibitors derived from this compound is targeted by this cysteine residue, leading to the covalent modification and inactivation of the enzyme.

Molecular Target Function Relevance of Inhibition
Protein Tyrosine Phosphatase Non-Receptor Type 1 (PTPN1)Negative regulator of insulin (B600854) and leptin signaling pathways.Potential therapeutic for type 2 diabetes and obesity. google.com
Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2)Negative regulator of the JAK-STAT signaling pathway, involved in immune responses.Potential therapeutic for cancer and autoimmune diseases. google.com

Development of this compound as a Molecular Probe for Biochemical Pathways

Given its role as a precursor for specific enzyme inhibitors, this compound has the potential to be used in the development of molecular probes. By incorporating a reporter tag (e.g., a fluorescent group or a biotin (B1667282) molecule) into the structure of the inhibitors derived from it, these molecules could be used to study the localization, expression, and activity of their target enzymes within cells and tissues.

For example, a fluorescently labeled inhibitor of PTPN1 derived from this compound could be used in fluorescence microscopy to visualize the subcellular localization of the enzyme. Similarly, a biotinylated version could be used for affinity purification of the enzyme and its binding partners, aiding in the elucidation of its role in various biochemical pathways. While the development of such probes based on this compound has not been explicitly reported, it represents a logical and valuable future direction for research in this area.

Advanced Methodologies for the Analysis and Detection of 2 Formylcyclopropane 1 Carbonitrile

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Isomer Analysis

Chromatographic techniques are fundamental for assessing the purity and resolving the various isomers of 2-formylcyclopropane-1-carbonitrile. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC would likely be the method of choice, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.

Purity Analysis : A standard HPLC method with UV detection can be developed to determine the purity of a sample. The aldehyde group's carbonyl chromophore allows for sensitive detection at specific UV wavelengths. By analyzing the chromatogram, the area of the main peak corresponding to the compound can be compared to the areas of any impurity peaks to calculate the percentage purity.

Isomer Analysis : this compound exists as stereoisomers (enantiomers and diastereomers). Separating these isomers is critical as they may possess different biological activities or chemical properties. Chiral HPLC, which employs a chiral stationary phase (CSP), is the primary method for resolving enantiomers. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. uni-muenchen.de The choice of CSP and mobile phase is crucial for achieving optimal separation.

Gas Chromatography (GC)

GC is highly effective for the analysis of volatile and thermally stable compounds. Given the relatively small size of this compound, GC is a viable option, provided the compound does not degrade at the temperatures used in the injector and column.

Purity Analysis : A GC system equipped with a Flame Ionization Detector (FID) can provide high-resolution separation and quantification of the compound and any volatile impurities. The choice of a capillary column with an appropriate stationary phase is critical for resolving closely related compounds.

Isomer Analysis : Chiral GC is a powerful technique for separating enantiomers of volatile compounds. chromatographyonline.com Capillary columns coated with derivatized cyclodextrins are the most common chiral stationary phases used for this purpose. researchgate.netsigmaaldrich.com These phases create a chiral environment where enantiomers interact differently, resulting in their separation. gcms.cz The selection of the specific cyclodextrin (B1172386) derivative and the temperature program are key parameters to optimize for the separation of the isomers of this compound. chromatographyonline.comsigmaaldrich.com

Table 1: Hypothetical Chromatographic Conditions for Purity and Isomer Analysis
ParameterHPLC (Purity)Chiral HPLC (Isomer)GC (Purity)Chiral GC (Isomer)
ColumnC18 (e.g., 250 x 4.6 mm, 5 µm)Chiral Stationary Phase (e.g., cellulose-based)DB-5 or equivalent (e.g., 30 m x 0.25 mm)Derivatized β-cyclodextrin (e.g., Chirasil-Dex)
Mobile/Carrier GasAcetonitrile/Water gradientHexane/IsopropanolHelium or HydrogenHelium or Hydrogen
Flow Rate1.0 mL/min0.8 mL/min1.0 mL/min1.2 mL/min
DetectionUV (e.g., 220 nm)UV (e.g., 220 nm)FIDFID or MS
TemperatureAmbientAmbientTemperature Program (e.g., 80°C to 250°C)Optimized Temperature Program

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

When analyzing this compound in complex matrices such as reaction mixtures or biological samples, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation of GC with the detection and identification power of a mass spectrometer. As components elute from the GC column, they are ionized (typically by electron impact, EI), and the resulting ions are separated by their mass-to-charge ratio (m/z).

Structural Elucidation : The fragmentation pattern produced in the mass spectrometer is a molecular fingerprint that can confirm the identity of this compound. Key fragmentation pathways for this molecule would likely involve:

Loss of a hydrogen atom ([M-1]⁺) or the formyl group ([M-29]⁺), characteristic of aldehydes. libretexts.orgwhitman.edu

Loss of the cyano group ([M-26]⁺). miamioh.edu

Cleavage of the cyclopropane (B1198618) ring, which is inherently strained. whitman.edu

Impurity Identification : GC-MS is highly effective for identifying unknown impurities by analyzing their unique mass spectra.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for analyzing less volatile or thermally labile compounds in complex mixtures with high sensitivity and selectivity. wuxiapptec.com

High Sensitivity and Selectivity : After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. In MS/MS, a specific precursor ion corresponding to the protonated molecule ([M+H]⁺) or another adduct of this compound is selected. uni.lu This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity, allowing for quantification even at very low concentrations.

Isomer Differentiation : While mass spectrometry cannot typically distinguish between stereoisomers as they have the same mass, when coupled with a chiral LC method, LC-MS/MS can provide mass confirmation for each separated isomer. researchgate.netmdpi.com In some cases, different fragmentation patterns or ion mobility spectrometry might offer clues to differentiate isomers. researchgate.net

Table 2: Predicted Mass Spectrometric Fragments for this compound (C₅H₅NO, MW: 95.10 g/mol)
Ionm/z (Predicted)Possible Origin
[M]⁺•95Molecular Ion
[M-H]⁺94Loss of H from aldehyde
[M-CHO]⁺66Loss of formyl radical
[M-CN]⁺69Loss of cyano radical
[C₄H₅]⁺53Fragment from ring cleavage

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive species. This compound contains two functional groups, the aldehyde and the nitrile, which can potentially be electrochemically active.

Oxidation of the Aldehyde Group : Aldehyde groups can be electrochemically oxidized to carboxylic acids. This reaction can be monitored using techniques like cyclic voltammetry or amperometry at a suitable electrode (e.g., glassy carbon, platinum). The oxidation potential would be characteristic of the aldehyde in its specific molecular environment.

Reduction of the Nitrile Group : The nitrile group can be electrochemically reduced to an amine. rsc.org This process typically requires more negative potentials and specific electrode materials, such as nickel-based cathodes. rsc.orgresearchgate.net

Potential for Selectivity : By carefully selecting the applied potential, it may be possible to selectively detect the compound based on either the oxidation of the aldehyde or the reduction of the nitrile. The unique electronic environment created by the strained cyclopropane ring and the adjacent electron-withdrawing nitrile group will influence the redox potentials, potentially offering a degree of selectivity.

Development of Selective Sensors for this compound and its Derivatives

The development of selective sensors for real-time monitoring of this compound could be highly valuable in various applications, from process control to environmental analysis. Sensor design would leverage the specific chemical properties of the aldehyde and nitrile functional groups.

Optical Chemosensors : These sensors rely on a change in an optical property, such as color (colorimetric) or fluorescence (fluorometric), upon interaction with the analyte. rsc.org

Aldehyde-Selective Probes : A common strategy involves the reaction of an amine-containing fluorophore or chromophore with the aldehyde group to form an imine (Schiff base). nih.govillinois.edu This reaction can lead to a significant change in the electronic structure of the probe, resulting in a detectable optical signal. nih.govnih.govresearchgate.net

Nitrile-Based Sensing : While less common, sensors could be designed based on the coordination of the nitrile group to a metal center in a dye complex, causing a change in its absorption or emission spectrum. The nitrile group's vibrational properties could also be exploited using techniques like surface-enhanced Raman scattering (SERS) with specifically functionalized nanoparticles. nih.gov

Electrochemical Sensors : These sensors are based on the electrochemical principles described in the previous section but are configured in a portable, often disposable, format.

Enzyme-Based Sensors : An enzyme that specifically recognizes and transforms the aldehyde or nitrile group could be immobilized on an electrode surface. The enzymatic reaction would produce or consume an electroactive species, which is then detected.

Molecularly Imprinted Polymers (MIPs) : MIPs can be created to have cavities that are sterically and chemically complementary to this compound. When integrated with a transducer (e.g., an electrode or a quartz crystal microbalance), these MIPs can serve as highly selective recognition elements for the target molecule.

The development of such sensors would require significant research to optimize the recognition chemistry for high selectivity and sensitivity towards this compound, distinguishing it from other potentially interfering substances.

Future Perspectives and Emerging Research Directions for 2 Formylcyclopropane 1 Carbonitrile Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of highly functionalized cyclopropanes, while valuable, often involves reactive intermediates or hazardous reagents, such as diazo compounds, making traditional batch processing challenging to scale up. wikipedia.org Continuous flow chemistry offers a compelling solution by providing superior control over reaction parameters like temperature and mixing, enhancing safety, and enabling seamless multi-step syntheses. nih.govflinders.edu.au

Furthermore, the integration of flow reactors with automated synthesis platforms, driven by artificial intelligence and robotics, represents a paradigm shift in chemical synthesis. mpg.deyoutube.com These platforms can rapidly screen reaction conditions and execute multi-step syntheses to generate libraries of 2-Formylcyclopropane-1-carbonitrile derivatives. fu-berlin.de This high-throughput approach will accelerate the discovery of new materials and bioactive molecules by systematically exploring the chemical space around this versatile scaffold. youtube.com

Table 1: Comparison of Batch vs. Flow Synthesis for Cyclopropane (B1198618) Derivatives

Feature Traditional Batch Synthesis Continuous Flow Synthesis
Safety Handling of unstable intermediates (e.g., diazo compounds) can be hazardous at scale. wikipedia.org Small reactor volumes and precise control minimize risks associated with hazardous reagents. nih.gov
Scalability Scaling up can be problematic due to heat transfer and mixing issues. Readily scalable by extending operational time or using parallel reactors. flinders.edu.au
Reaction Time Often requires hours to days, including workup and purification. rsc.org Residence times can be reduced to minutes, enabling rapid production. rsc.orgrsc.org
Process Control Difficult to maintain precise control over temperature and concentration gradients. Superior control over heat/mass transfer leads to higher selectivity and yields. flinders.edu.au

| Integration | Multi-step processes require isolation and purification of intermediates. | Steps can be "telescoped" without intermediate isolation, improving efficiency. rsc.orgresearchgate.net |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

As a donor-acceptor cyclopropane, this compound is primed for a variety of ring-opening reactions. nih.govrsc.org The polarization of the C-C bond between the substituted carbons makes it susceptible to cleavage under mild conditions, often initiated by a Lewis acid, leading to the formation of a versatile 1,3-dipole intermediate. nih.govnih.gov

Future research will delve deeper into the unique reactivity imparted by the formyl and nitrile groups. These functional groups serve as handles for a diverse array of transformations. The formyl group can undergo olefination, reduction, or oxidation, while the nitrile group can be hydrolyzed or reduced to an amine. This opens pathways to highly functionalized open-chain products. mdpi.com

Key emerging research directions include:

Domino Reactions: The initial ring-opening can trigger a cascade of subsequent reactions. For instance, an intramolecular reaction between the newly formed dipole and a tethered functional group can lead to the rapid construction of complex heterocyclic scaffolds in a single step. rsc.orgacs.org

[3+2] Cycloadditions: The 1,3-dipole generated from ring-opening is an ideal partner for cycloaddition reactions with various dipolarophiles, providing access to five-membered rings, which are prevalent in biologically active molecules. nih.govacs.org

Umpolung Reactivity: While typically electrophilic at the carbon bearing the acceptor groups, conditions could be developed to invert this reactivity, allowing the cyclopropane to act as a nucleophilic synthon. rsc.org

Photocatalysis: Visible-light photocatalysis can unlock novel reaction pathways by generating radical intermediates, potentially leading to unprecedented ring-opening or functionalization reactions that are not accessible through traditional thermal methods. researchgate.net

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies. For cyclopropanation, this involves moving away from hazardous reagents and wasteful processes. researchgate.net The development of sustainable routes to this compound is a critical area for future research.

Promising sustainable methodologies include:

Catalyst-Free "On-Water" Synthesis: Performing reactions in water can dramatically increase efficiency for certain cyclopropanations, avoiding the need for organic solvents and expensive catalysts. rsc.org

Mechanochemistry: The use of ball-milling to enable solvent-free or solvent-minimized Simmons-Smith type reactions represents a significant green advancement, reducing waste and energy consumption. ucl.ac.uk

Biocatalysis: Engineered enzymes, such as modified myoglobin (B1173299) or nitric oxide dioxygenase variants, can catalyze highly diastereo- and enantioselective cyclopropanations, offering a green alternative to transition-metal catalysts. researchgate.netnih.govnih.gov This approach provides access to chiral cyclopropane building blocks with high purity.

Photodenitrogenation: The solid-state photodenitrogenation of crystalline pyrazolines offers a solvent-free method to produce cyclopropanes stereospecifically, representing an effective green chemistry tool. acs.org

The concept of atom economy, which measures the efficiency of incorporating reactant atoms into the final product, will be a key metric. Routes that proceed via [2+1] cycloadditions are inherently more atom-economical than multi-step sequences involving protecting groups or leaving groups.

Advanced Applications in Chemical Biology and Medicinal Chemistry (Focusing on Chemical Principles)

The cyclopropane ring is a highly valued motif in medicinal chemistry, often referred to as a "bioisostere" for phenyl rings or gem-dimethyl groups. namiki-s.co.jpnih.gov Its rigid, three-dimensional structure provides conformational constraint, which can lock a molecule into a bioactive conformation and improve binding affinity to a biological target. nih.gov

From a chemical principles perspective, the cyclopropane ring in a molecule like this compound offers several advantages:

Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can improve a drug candidate's half-life. namiki-s.co.jpbohrium.com

Improved Physicochemical Properties: Incorporation of a cyclopropane can modulate properties like solubility and membrane permeability. Its unique electronic character, with enhanced π-character in the C-C bonds, influences interactions with biological targets. namiki-s.co.jpbohrium.comnih.gov

Vectorial Exit from Planarity: The defined three-dimensionality of the cyclopropane scaffold helps molecules "escape from flatland," a desirable trait in modern drug discovery for improving selectivity and exploring novel binding interactions. nih.gov

The formyl and nitrile groups on this compound are particularly interesting. They can act as hydrogen bond acceptors or as reactive handles for covalent modification of target proteins. Future work will involve synthesizing derivatives and using them as chemical probes to study biological systems or as scaffolds for the development of new therapeutic agents targeting a range of diseases. bohrium.comresearchgate.net

Interdisciplinary Research Opportunities and Collaborations

The full potential of this compound chemistry can only be realized through interdisciplinary collaboration.

Synthetic Chemistry & Chemical Engineering: The development of scalable and automated flow synthesis platforms requires the combined expertise of organic chemists and chemical engineers to design reactors, optimize processes, and implement control systems. researchgate.netmorressier.com

Medicinal Chemistry & Chemical Biology: Designing and synthesizing libraries of derivatives for drug discovery necessitates a close partnership between synthetic chemists who make the molecules and chemical biologists who test their activity and elucidate their mechanism of action. bohrium.comnih.gov

Biochemistry & Organic Synthesis: The development of novel biocatalytic routes for enantioselective cyclopropanation is a prime area for collaboration between protein engineers, enzymologists, and synthetic chemists to create and apply new enzymatic tools. nih.govnih.gov

Computational Chemistry & Experimental Synthesis: Theoretical calculations can predict reactivity patterns, guide the design of new reactions, and explain unexpected outcomes, providing a powerful synergy with experimental investigation. mdpi.com This is particularly valuable for understanding the complex electronic nature of strained ring systems.

By fostering these collaborations, the scientific community can accelerate the translation of fundamental research on this compound into practical applications in materials science, agrochemicals, and human health.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Formylcyclopropane-1-carbonitrile, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclopropanation of α,β-unsaturated nitriles via [2+1] cycloaddition or via formylation of pre-formed cyclopropane derivatives. For example, highlights the use of SOCl₂ and DMF as catalysts in chloroform under reflux for similar nitrile-containing compounds. Optimization may include adjusting stoichiometry (e.g., 1.2 equivalents of SOCl₂), reaction time (24 hours for complete conversion), and purification via column chromatography . suggests microwave-assisted synthesis for reducing reaction times and improving yields in strained systems like cyclopropanes.

Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1H NMR detects the formyl proton (δ 9.5–10.0 ppm) and cyclopropane protons (δ 1.5–2.5 ppm as multiplets). 13C^{13}C NMR identifies the nitrile carbon (δ 115–120 ppm) and cyclopropane carbons (δ 15–25 ppm) .
  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the strained cyclopropane geometry. notes that SHELX is robust for small-molecule refinement, particularly for high-resolution data. Hydrogen bonding between the formyl and nitrile groups should be analyzed to confirm spatial arrangement .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Toxicity : Nitriles can release cyanide under metabolic conditions; use fume hoods and PPE (gloves, goggles).
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the formyl group.
  • Spill Management : Neutralize with alkaline permanganate solutions to oxidize cyanide byproducts, as recommended in safety guidelines for similar nitriles .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the nitrile group influence the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : The nitrile group increases ring strain and electrophilicity, making the cyclopropane susceptible to nucleophilic attack. Computational studies (DFT or MP2) can map frontier molecular orbitals to predict regioselectivity in [3+2] cycloadditions. demonstrates similar approaches for fluoropyrrolidine-carbonitrile systems, where electron-deficient carbons show higher reactivity . Experimental validation via kinetic studies under varying dielectric conditions (e.g., solvent polarity) is recommended.

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

  • Methodological Answer : Challenges include:

  • Disorder : The formyl group may exhibit rotational disorder. Use SHELXL’s PART instruction to model partial occupancy .
  • Weak Diffraction : Small crystal size due to low melting points. Optimize crystallization using slow evaporation in ether/hexane mixtures. shows that cryocooling (100 K) improves data quality for cyclopropane derivatives .

Q. How can computational modeling predict the stability and tautomeric behavior of this compound?

  • Methodological Answer :

  • Tautomerism : Use Gaussian or ORCA to calculate energy barriers for keto-enol tautomerism. IR frequency analysis (e.g., O-H stretches absent in enol form) complements computational results.
  • Ring Strain : MMFF94 force fields in Chem3D estimate strain energy (~27 kcal/mol for cyclopropane), aiding in reactivity predictions. emphasizes validating computational results with experimental DSC data for thermal stability .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

  • Methodological Answer :

  • Reproducibility : Adhere to Beilstein Journal guidelines (): document exact stoichiometry, catalyst batches, and purification methods.
  • Data Analysis : Use statistical tools (e.g., ANOVA) to compare yields across studies. For example, reports 60–70% yields via POCl₃-mediated formylation, while achieves 85% with microwave assistance. Differences may arise from heating uniformity or side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.